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molecular formula C9H16O4 B8320587 4,4-Dimethoxy-3-methyl-crotyl acetate CAS No. 74549-14-7

4,4-Dimethoxy-3-methyl-crotyl acetate

Cat. No. B8320587
M. Wt: 188.22 g/mol
InChI Key: OHFDXHXDNYMPBW-FNORWQNLSA-N
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Patent
US04301084

Procedure details

1,800 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 1 part of copper (I) chloride were heated, with stirring, at 155°-160° C. in a reaction vessel equipped with a stirrer, an internal thermometer and a descending condenser, the degree of rearrangement being determined by examining small samples by gas chromatography. The low-boiling products formed distilled off continuously over the entire reaction time of 6 hours. Subsequent working up of the reaction mixture by distillation gave 1,444 parts of 4,4-dimethoxy-3-methyl-crotyl acetate. This corresponds to a yield of 80.2% of theory.
Name
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
4,4-dimethoxy-3-methyl-crotyl acetate
Yield
80.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:12][CH3:13])[C:4]([CH3:11])(OC(=O)C)[CH:5]=[CH2:6]>[Cu]Cl>[C:3]([O:12][CH2:6][CH:5]=[C:4]([CH3:11])[CH:3]([O:2][CH3:1])[O:12][CH3:13])(=[O:2])[CH3:4]

Inputs

Step One
Name
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C=C)(OC(C)=O)C)OC
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, at 155°-160° C. in a reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The low-boiling products formed
DISTILLATION
Type
DISTILLATION
Details
distilled off continuously over the entire reaction time of 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Subsequent working up of the reaction mixture by distillation

Outcomes

Product
Name
4,4-dimethoxy-3-methyl-crotyl acetate
Type
product
Smiles
C(C)(=O)OCC=C(C(OC)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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